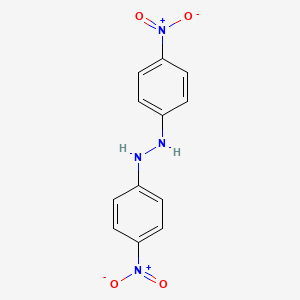

4,4'-Dinitrohydrazobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-nitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c17-15(18)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)16(19)20/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEMGPZOKZIEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177255 | |

| Record name | 4,4'-Dinitrohydrazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22719-28-4 | |

| Record name | 4,4'-Dinitrohydrazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrohydrazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(4-nitrophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization

Methodological Advancements in Dinitrohydrazobenzene Synthesis

Principles of Sustainable Synthesis Applied to Dinitrohydrazobenzene Production

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry, offering substantial enhancements over conventional heating methods. researchgate.netoatext.com The fundamental principle involves the use of microwave irradiation to heat chemical reactions, which relies on the ability of polar molecules or conducting ions within the reaction mixture to convert electromagnetic energy into thermal energy through mechanisms like dipolar polarization. ajchem-a.commdpi.com This technique is characterized by rapid, direct, and uniform heating of the reaction medium, which often leads to a dramatic reduction in reaction times, increased product yields, and improved purity. researchgate.netajchem-a.com

While specific literature detailing the microwave-assisted synthesis of 4,4'-Dinitrohydrazobenzene is not extensively documented, the principles of MAOS are broadly applicable to its formation and derivatization. Reactions that typically require prolonged heating, such as the reduction of azoxy compounds or the coupling of nitrobenzene (B124822) derivatives, are prime candidates for optimization using microwave technology. The benefits observed in a wide array of organic transformations, from the synthesis of heterocyclic compounds to the preparation of nanoparticles, suggest that applying MAOS to the synthesis of this compound could provide a more efficient, rapid, and environmentally benign route compared to traditional thermal methods. oatext.comajchem-a.comrsc.org For instance, a study on the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues demonstrated that shifting from conventional heating to microwave irradiation under solvent-free conditions drastically improved yields and reduced reaction times. nih.gov The optimization of such a process would involve screening various parameters, including temperature, irradiation power, and the use of catalysts or solid supports, to achieve the highest efficiency. mdpi.comnih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (MW) | Reference |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% | ajchem-a.com |

| Hantzsch Condensation | 4-5 hours | 30 minutes | 72% | nih.gov |

| Knoevenagel Condensation | 2-5 hours | 3-10 minutes | 85-95% | oatext.com |

| Synthesis of Phthalimide Derivatives | 2-3 hours | 4.5 minutes | 95% | scholarsresearchlibrary.com |

This table illustrates the typical advantages of microwave-assisted synthesis in various organic reactions, highlighting its potential for optimizing the synthesis of compounds like this compound.

Photocatalytic Approaches in Hydrazobenzene (B1673438) Formation

Photocatalysis represents a powerful and sustainable strategy in organic synthesis, utilizing light energy to drive chemical reactions. sigmaaldrich.com In the context of hydrazobenzene formation, photocatalytic hydrogenation of the corresponding azobenzene (B91143) precursor is a well-documented and highly selective approach. rsc.orgresearchgate.net This method often employs semiconductor materials as photocatalysts, which, upon absorbing light, generate electron-hole pairs that initiate the desired redox reactions. rsc.org

Visible-light irradiation of commercially available cadmium sulfide (B99878) (CdS) in an alcohol medium has been shown to successfully promote the hydrogenation of azobenzene to hydrazobenzene with greater than 95% selectivity. rsc.orgresearchgate.net The high selectivity is attributed to the strong adsorption of azobenzene onto photo-formed metallic cadmium sites on the catalyst's surface, which facilitates an efficient two-electron reduction. rsc.orgresearchgate.net Similarly, titanium dioxide (TiO₂) has been utilized as a photocatalyst for the same transformation, typically under UV irradiation. researchgate.net The efficiency and selectivity of these photocatalytic systems can be influenced by various factors, including the choice of catalyst, the light source, and the reaction solvent. dntb.gov.ua Research has indicated that the photoisomerization of azobenzene plays a key role in achieving highly selective hydrogenation to hydrazobenzene over certain catalysts like NaNbO₃ fibers. dntb.gov.ua This approach avoids the need for high-pressure hydrogen gas or harsh chemical reducing agents, aligning with the principles of green chemistry.

| Photocatalyst | Substrate | Light Source | Selectivity for Hydrazobenzene | Key Findings | Reference |

| Cadmium Sulfide (CdS) | Azobenzene | Visible Light (λ < 600 nm) | > 95% | Strong substrate adsorption leads to efficient reduction. | rsc.org, researchgate.net |

| Titanium Dioxide (TiO₂) | Azobenzene | UV Light (λ > 300 nm) | High | Effective for 2e⁻ reduction to hydrazobenzene. | researchgate.net |

| Platinum on TiO₂ (Pt/TiO₂) | Azobenzene | UV Light (λ > 300 nm) | Low | Promotes N-N bond cleavage (4e⁻ reduction) instead. | researchgate.net |

| Sodium Niobate (NaNbO₃) Fibers | Azobenzene | Xe Lamp | 100% | Photoisomerization is critical for high selectivity. | dntb.gov.ua |

This table compares different photocatalytic systems for the synthesis of hydrazobenzene from azobenzene, showing the influence of the catalyst and conditions on reaction selectivity.

Synthesis of Chemically Modified Analogues and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of various modified analogues and derivatives, enabling the fine-tuning of its chemical properties and its integration into more complex systems.

Synthesis of N,N'-Substituted this compound Derivatives

The two nitrogen atoms of the hydrazine (B178648) bridge in this compound are nucleophilic sites available for chemical modification, most commonly through N-alkylation or N-acylation reactions. The synthesis of N,N'-disubstituted derivatives has been successfully achieved, as evidenced by the structural characterization of compounds like N,N'-Diethyl-4,4'-dinitrohydrazobenzene. ugr.es

The general synthetic route to such derivatives typically involves the reaction of this compound with an appropriate electrophile, such as an alkyl halide or an acyl chloride, in the presence of a base. The choice of reaction conditions, particularly the base and solvent, is critical for achieving good yields and preventing side reactions. nih.gov In related systems, such as the alkylation of other nitro-substituted nitrogen heterocycles, the use of strong bases can lead to degradation products, necessitating careful optimization with milder basic conditions. nih.gov The introduction of substituents directly onto the hydrazine nitrogens significantly alters the steric and electronic properties of the molecule, influencing its conformation and potential applications.

Incorporation into Complex Molecular Architectures

The rigid, well-defined structure of this compound makes it an attractive building block for the construction of larger, complex molecular architectures such as macrocycles and polymers.

The incorporation of this unit into macrocycles can be envisioned through condensation reactions where the dinitrohydrazobenzene moiety acts as a linear, ditopic component. For example, in a manner analogous to the synthesis of other macrocyclic Schiff bases, a [2+2] cyclocondensation reaction between a diamine and a dialdehyde (B1249045) could be adapted. sciensage.info By derivatizing the dinitrohydrazobenzene core to introduce terminal amine functionalities, it could be reacted with terephthaldehyde or other suitable dialdehydes to potentially form large, rigid macrocyclic structures. sciensage.info

Furthermore, the this compound scaffold can be integrated into polymer chains to develop new materials with specific properties. cmu.edu This can be achieved by first synthesizing a monomer containing the dinitrohydrazobenzene unit, for instance, by attaching polymerizable groups like vinyl, acrylate, or styrenic moieties to the aromatic rings or the hydrazine nitrogens. Subsequent polymerization of this functionalized monomer, potentially with other co-monomers, would yield a polymer where the dinitrohydrazobenzene unit is a recurring component of the backbone or a pendant group. epfl.ch The incorporation of this electron-deficient and structurally rigid moiety is expected to influence the thermal, mechanical, and electronic properties of the resulting polymer. epfl.chnih.gov

Elucidation of Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways of the Hydrazobenzene (B1673438) Core

The hydrazobenzene scaffold is known for its susceptibility to both oxidative and reductive transformations, as well as its capacity for profound structural reorganization through intramolecular rearrangements.

The redox chemistry of hydrazobenzenes involves the interconversion between the hydrazo (-NH-NH-), azo (-N=N-), and amine (-NH2) oxidation states. In 4,4'-dinitrohydrazobenzene, the presence of two nitro groups makes the molecule electron-deficient and influences its redox potential.

Reduction: Reduction of this compound can proceed via two main pathways. The first is the reductive cleavage of the N-N bond to yield p-nitroaniline. This is a common reaction for hydrazines. The second, more complex pathway involves the reduction of the nitro groups themselves, which can occur before, after, or concurrently with the N-N bond cleavage, leading to a variety of potential products, including diamino derivatives. Furthermore, under specific conditions, reduction can lead to cyclization, as discussed in section 3.2.

The electrochemical oxidation of analogous compounds, such as 2,4-dinitrophenol, has been shown to proceed through denitration and the introduction of hydroxyl groups, ultimately leading to the opening of the aromatic ring and mineralization to CO2 and H2O. nih.gov A similar degradation pathway could be anticipated for this compound under strong oxidative conditions.

The hallmark intramolecular rearrangement of the hydrazobenzene core is the acid-catalyzed benzidine (B372746) rearrangement, which classically yields 4,4'-diaminobiphenyl (benzidine). wikipedia.org This reaction is understood to be a acs.orgacs.org sigmatropic rearrangement. wikipedia.org

However, the substitution pattern on the aromatic rings dramatically affects the reaction's outcome. For 4,4'-disubstituted hydrazobenzenes, like the dinitro derivative, the classic benzidine product formation is sterically and electronically hindered. Research on hydrazobenzenes with substituents at the 4 and 4' positions indicates that such compounds may not readily lose their substituents. Instead of the typical rearrangement, they can undergo disproportionation reactions. researchgate.net In the specific case of this compound, the strong electron-withdrawing nitro groups deactivate the para positions, making the key C-C bond formation of the benzidine rearrangement highly unfavorable. Consequently, under acidic conditions where the rearrangement would typically occur, this compound is not expected to yield the corresponding dinitro-benzidine. Instead, alternative pathways like disproportionation or hydrolysis are more likely.

Cyclization Reactions and Formation of Heterocyclic Ring Systems

The strategic placement of nitro groups in proximity to the hydrazo linkage enables intramolecular cyclization reactions, providing a pathway to valuable heterocyclic structures.

While specific studies on the reductive cyclization of this compound are scarce, detailed mechanistic work on the closely related isomer, 2,4-dinitrohydrazobenzene, provides a strong model for this transformation. The reduction of o-nitroazo compounds is a common method for preparing benzotriazole (B28993) derivatives. Current time information in Bangalore, IN. In this process, the hydrazo compound is a key intermediate.

For example, the reduction of 2,4-dinitroazobenzene with hydrazine (B178648) hydrate (B1144303) proceeds through the intermediate 2,4-dinitrohydrazobenzene. Current time information in Bangalore, IN. This intermediate then undergoes a rapid intramolecular cyclization to form 6-nitro-2-phenylbenzotriazole-1-oxide, which is further reduced to the final benzotriazole product. Current time information in Bangalore, IN. It is plausible that a similar pathway involving an ortho-nitro group could be designed for derivatives of this compound, where one of the nitro groups is positioned ortho to the hydrazo bridge to facilitate ring closure.

Kinetic studies on the cyclization of 2,4-dinitrohydrazobenzene reveal that the ring closure step follows first-order kinetics with respect to the hydrazobenzene intermediate. Current time information in Bangalore, IN. The reaction rate is highly dependent on the pH of the medium. In the pH range of 6.5 to 9.5, the rate constant is linearly proportional to the concentration of hydroxide (B78521) ions, indicating that the reaction is base-catalyzed. Current time information in Bangalore, IN. At a pH of 10, the cyclization is so rapid that the 2,4-dinitrohydrazobenzene intermediate cannot be detected in the reaction medium during the conversion of the starting azo compound. Current time information in Bangalore, IN. This highlights the lability of the hydrazobenzene intermediate under these conditions and its swift conversion to the more stable heterocyclic system.

This compound as a Key Intermediate or Reactant in Multi-Step Organic Synthesis

Due to its reactivity, this compound often appears as a transient intermediate in multi-step synthetic sequences, particularly in the production of azo dyes. The synthesis of azo dyes frequently involves diazotization and coupling reactions. ijirset.com

In certain synthetic approaches, such as the coupling of nitroarenes with aniline (B41778) derivatives, a hydrazo intermediate is formed in situ before being oxidized to the final azo dye. nih.gov For instance, this compound has been identified through NMR, UV, IR, and mass spectrometry as an intermediate formed during the reaction of p-nitrophenyldiazene. acs.org The related compound, 4,4'-azodianiline (B117029) (the oxidized form of 4,4'-diaminohydrazobenzene), is a known precursor in the synthesis of various dyes. lookchem.comlookchem.com This suggests a common pathway where a nitro-substituted aniline is reduced to a hydrazobenzene, which is then oxidized to the corresponding azobenzene (B91143), a stable and often colorful dye. The ease of oxidation of the hydrazobenzene makes it an effective, though often unisolated, intermediate in these syntheses.

Applications in Carbon-Carbon Bond Formation

Generally, carbon-carbon bond formation is a cornerstone of organic synthesis, with a vast array of methodologies developed to construct molecular frameworks. vanderbilt.edualevelchemistry.co.uk These reactions often involve the coupling of nucleophilic and electrophilic carbon centers. nptel.ac.in Common strategies include the alkylation of enolates, Grignard reactions, and transition-metal-catalyzed cross-coupling reactions. vanderbilt.edualevelchemistry.co.uk While this compound is not a typical substrate or reagent in these transformations, its constituent parts, dinitrophenyl groups, can be involved in reactions that ultimately lead to C-C bond formation, for instance, through the reduction of the nitro groups to amines, followed by diazotization and subsequent Sandmeyer or Heck-type reactions.

Utilization in Nitrogen-Nitrogen Bond Transformations

The construction of nitrogen-nitrogen (N-N) bonds is a critical step in the synthesis of many biologically active compounds and energetic materials. nih.govresearchgate.net The methodologies for forming these bonds can be broadly categorized into intramolecular and intermolecular reactions, often involving the cleavage of N-O, N-C, N-N, or N-H bonds. researchgate.net

While this compound itself is a product of an N-N bond-forming reaction (the reduction of 4-nitroaniline (B120555) or related precursors), its direct use as a reagent to facilitate N-N bond transformations in other molecules is not a widely reported application. However, the hydrazinyl (-NH-NH-) linker is a key functional group that can, in principle, undergo further reactions. For instance, oxidation of the hydrazine moiety can lead to the corresponding azo compound, 4,4'-dinitroazobenzene. This transformation is a fundamental N-N bond modification.

Furthermore, the general field of N-N bond formation has seen significant advances, including metal-catalyzed cross-coupling reactions and oxidative couplings. researchgate.netnih.gov These methods provide routes to a diverse range of N-N containing structures, including hydrazides and benzotriazoles. researchgate.netnih.gov

Mechanistic Investigations of Reaction Kinetics and Pathway Determination

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This subsection details investigations into the radical nature of related reactions and the influence of pH on reaction kinetics.

Radical Inhibition Experiments in Dinitrohydrazobenzene Formation

Radical reactions play a significant role in many organic transformations. To determine if a reaction proceeds through a radical pathway, radical inhibition or trapping experiments are often employed. In these experiments, a compound that can react with and "trap" radical intermediates is added to the reaction mixture. A significant decrease in the reaction rate or the formation of a trapped radical adduct provides evidence for a radical mechanism.

While specific radical inhibition studies on the formation of this compound are not extensively detailed, the principles can be inferred from related systems. For instance, in other reactions involving dinitro-aromatic compounds, radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT) have been used to probe for radical intermediates. researchgate.net The efficient inhibition of a reaction by these agents strongly supports the involvement of a radical process. researchgate.net

In the context of the formation of dinitrohydrazobenzenes from the reduction of nitroaromatics, radical anions of the nitro compounds are plausible intermediates. The presence of these species could be investigated using techniques like electron spin resonance (ESR) spectroscopy in conjunction with radical trapping agents.

Table 1: Common Radical Inhibitors and Their Mechanisms

| Radical Inhibitor | Abbreviation | Mechanism of Action |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | A stable radical that efficiently traps transient radical species. |

| Butylated Hydroxytoluene | BHT | A phenolic antioxidant that donates a hydrogen atom to quench radical intermediates. |

| 1,4-Dinitrobenzene | Can act as an electron scavenger to inhibit radical anion formation. researchgate.net | |

| 1,1-Diphenylethylene | DPE | Traps radical species to form a more stable, substituted radical. |

Kinetic Studies of pH-Dependent Reactions

The kinetics of reactions involving dinitrohydrazobenzenes can be highly dependent on the pH of the reaction medium. This is particularly true for reactions where the hydrazinyl protons can be abstracted or where the nitro groups influence the acidity of adjacent protons.

A pertinent example is the reductive cyclization of 2,4-dinitroazobenzene, which proceeds through the formation of 2,4-dinitrohydrazobenzene as an intermediate. chempap.org The subsequent cyclization of 2,4-dinitrohydrazobenzene to form 6-nitro-2-phenylbenzotriazole-1-oxide follows first-order kinetics with respect to the dinitrohydrazobenzene. chempap.org Crucially, the rate of this cyclization is linearly proportional to the concentration of hydroxide anions in the pH range of 6.5 to 9.5. chempap.org This indicates that the deprotonation of the hydrazinyl nitrogen is a key step in the rate-determining part of the reaction. At a higher pH, for example at pH 10, the cyclization is so rapid that the intermediate 2,4-dinitrohydrazobenzene is not detected. chempap.org

This pH dependence highlights the importance of the acidic nature of the N-H protons in hydrazobenzenes, which is further enhanced by the electron-withdrawing nitro groups. The general base-catalyzed nature of such cyclizations is a common feature in the chemistry of substituted hydrazobenzenes.

Table 2: pH-Dependence of Reaction Rates for a Related Dinitrohydrazobenzene

| pH | Relative Rate of Cyclization | Observation |

| < 6.5 | Slow | The concentration of hydroxide ions is low, limiting the rate of deprotonation. |

| 6.5 - 9.5 | Linearly increasing with pH | The reaction rate is directly proportional to the hydroxide ion concentration. chempap.org |

| > 9.5 | Very Fast | The cyclization is rapid, and the hydrazobenzene intermediate may not be observable. chempap.org |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional (1D) NMR Applications (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the types and number of chemically distinct nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,4'-Dinitrohydrazobenzene is anticipated to be relatively simple due to the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, the protons ortho to the hydrazo group are equivalent, as are the protons meta to the hydrazo group. This symmetry results in an AA'BB' spin system. The protons ortho to the hydrazo bridge (H-2, H-6, H-2', H-6') would appear as one doublet, while the protons ortho to the nitro group (H-3, H-5, H-3', H-5') would appear as another doublet. The strong electron-withdrawing nature of the nitro group would deshield the adjacent protons, causing their signal to appear further downfield. The N-H protons of the hydrazo bridge would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C NMR spectrum is simplified by the molecule's symmetry. Four distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the hydrazo bridge (C-1/C-1') would be distinct from the carbon bearing the nitro group (C-4/C-4'). The remaining two signals would correspond to the ortho (C-2, C-6, C-2', C-6') and meta (C-3, H-5, C-3', C-5') carbons. Computational prediction methods suggest the likely chemical shifts for these carbons. nih.govd-nb.info

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| H-2, H-6, H-2', H-6' | ~7.0 - 7.2 | ~112.0 - 115.0 | Doublet |

| H-3, H-5, H-3', H-5' | ~8.0 - 8.2 | ~125.0 - 128.0 | Doublet |

| N-H | ~8.5 - 9.5 | - | Broad Singlet |

| C-1, C-1' | - | ~148.0 - 152.0 | - |

| C-4, C-4' | - | ~140.0 - 143.0 | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their coupling and relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal at ~7.0-7.2 ppm to the carbon signal at ~112.0-115.0 ppm (C-2/C-6) and the proton signal at ~8.0-8.2 ppm to the carbon signal at ~125.0-128.0 ppm (C-3/C-5).

Predicted 2D NMR Correlations for this compound

| Technique | Correlated Nuclei (Proton) | Correlated Nuclei (Proton/Carbon) |

| COSY | H-2/H-6 | H-3/H-5 |

| HSQC | H-2/H-6 | C-2/C-6 |

| H-3/H-5 | C-3/C-5 | |

| HMBC | H-2/H-6 | C-1, C-4 |

| H-3/H-5 | C-1 |

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the nitro and aromatic groups. The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups. orgchemboulder.comspectroscopyonline.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while in-ring C=C stretching vibrations are observed in the 1600-1400 cm⁻¹ region. libretexts.org The N-H stretching of the hydrazo linker would be expected in the 3300-3400 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| Symmetric NO₂ Stretch | 1330 - 1390 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric stretch of the nitro group is expected to produce a very strong and characteristic Raman signal. researchgate.net The aromatic ring breathing modes and C-H bending vibrations would also be observable. Raman spectroscopy is a powerful, non-destructive technique that provides unique fingerprint spectral information. researchgate.net

Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aromatic Ring Breathing | ~1600 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Weak |

| Symmetric NO₂ Stretch | 1330 - 1390 | Strong |

| C-N Stretch | 1100 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org

For this compound (C₁₂H₁₀N₄O₄), the molecular weight is approximately 274.24 g/mol . The molecular ion peak would be expected at m/z = 274. A primary fragmentation pathway would likely involve the cleavage of the central N-N bond, leading to a fragment ion corresponding to 4-nitroaniline (B120555) radical cation at m/z 138. Subsequent fragmentation could involve the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da) from the molecular ion or major fragments.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Formula |

| 274 | Molecular Ion [M]⁺ | [C₁₂H₁₀N₄O₄]⁺ |

| 228 | [M - NO₂]⁺ | [C₁₂H₁₀N₃O₂]⁺ |

| 138 | [4-nitroaniline radical cation]⁺ | [C₆H₆N₂O₂]⁺ |

| 122 | [M - 2NO₂]⁺ | [C₁₂H₁₀N₂]⁺ |

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ |

| 77 | [Phenyl cation]⁺ | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic structure of conjugated organic molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the electronic transitions within the molecule's chromophores.

The structure of this compound contains several chromophoric groups: the benzene rings, the nitro (-NO₂) groups, and the hydrazo (-NH-NH-) bridge. The extended conjugation between the phenyl rings through the hydrazo group, further influenced by the electron-withdrawing nitro groups, is expected to give rise to distinct absorption bands. The primary electronic transitions observed in such systems are:

π→π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and are associated with the conjugated aromatic system.

n→π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions.

For illustrative purposes, the UV-Vis spectral data for the related compound 2,4-dinitrophenylhydrazine (B122626) (DNPH) shows characteristic absorptions that can be assigned to these transitions. researchgate.netscirp.org The presence of conjugated systems and nitro groups in DNPH leads to absorption maxima that are indicative of its electronic structure. researchgate.netscirp.org A similar pattern of high-intensity π→π* bands and lower-intensity n→π* bands would be anticipated for this compound.

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (Illustrative) | ~267 | π→π | researchgate.net |

| 2,4-Dinitrophenylhydrazine (Illustrative) | ~363 | n→π | researchgate.net |

| 2,4-Dinitrophenylhydrazone of Benzaldehyde (Illustrative) | 235 | π→π | researchgate.net |

| 2,4-Dinitrophenylhydrazone of Benzaldehyde (Illustrative) | 353 | n→π | researchgate.net |

X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Structure Determination

Single Crystal X-ray Diffraction Methodology

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides extensive information about the internal lattice of crystalline substances. carleton.edu The methodology involves several key steps:

Crystal Growth and Selection: A high-quality single crystal of the compound, typically free of significant defects or twinning, is required. This is often the most challenging step. The crystal is mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source) while being rotated. carleton.edu The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that is recorded on a detector. The angles and intensities of these diffracted beams are measured.

Structure Solution and Refinement: The diffraction pattern is mathematically related to the arrangement of atoms in the crystal's unit cell through a Fourier transform. carleton.edu Computational software is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a model of the molecule. The model is subsequently refined using least-squares techniques to achieve the best possible fit between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and angles. carleton.edu

Analysis of Crystal Packing and Intermolecular Interactions

The data from an X-ray structure determination reveals not only the structure of an individual molecule but also its arrangement within the crystal lattice, known as the crystal packing. The packing is governed by a variety of non-covalent intermolecular interactions, which dictate the supramolecular architecture of the solid.

For a molecule like this compound, the following interactions would be crucial in determining its crystal structure:

Hydrogen Bonding: The N-H groups of the hydrazo bridge can act as hydrogen bond donors, while the oxygen atoms of the nitro groups are potent hydrogen bond acceptors. The formation of intermolecular N-H···O hydrogen bonds is a highly probable and dominant interaction in the crystal packing of such compounds.

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions, driven by electrostatic and dispersion forces, would play a significant role in how the molecules arrange themselves.

Weak C-H···O Interactions: In addition to classical hydrogen bonds, weaker interactions involving aromatic C-H bonds as donors and nitro-group oxygens as acceptors can further stabilize the crystal structure.

The crystal structure of a related compound, 4,4′-dimethyl-3,3′-dinitro-2,2′-hydrazobipyridine, demonstrates these principles, where molecules are linked by weak intermolecular C-H···O interactions and aromatic π-π stacking, while the primary molecular structure is stabilized by intramolecular N-H···O hydrogen bonds. nih.gov

| Parameter | Value (for 4,4′-dimethyl-3,3′-dinitro-2,2′-hydrazobipyridine) | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Key Intermolecular Interactions | C-H···O interactions, π-π stacking | nih.gov |

| Key Intramolecular Interactions | N-H···O hydrogen bonds | nih.gov |

Determination of Absolute Configuration and Conformation in Solid State

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular conformation as it exists in the solid state. nih.gov This includes the precise measurement of all torsion angles, which define the spatial relationship between different parts of the molecule.

For this compound, key conformational parameters would include the torsion angles around the central N-N bond and the angles describing the orientation of the nitro groups relative to the phenyl rings. The molecule is achiral and therefore does not have an absolute configuration. The solid-state structure would reveal whether the molecule adopts a planar or a twisted conformation. The conformation of the hydrazo-bond and the relative orientation of the two dinitrophenyl moieties are determined by a balance between the electronic effects of conjugation (favoring planarity) and steric hindrance between the rings and adjacent atoms (favoring a twisted structure).

In the related structure of 4,4′-dimethyl-3,3′-dinitro-2,2′-hydrazobipyridine, the molecule exists as a centrosymmetric dimer in the crystal, stabilized by intramolecular hydrogen bonds that contribute to a relatively planar conformation of each half of the molecule. nih.gov A similar analysis for this compound would provide critical insight into its solid-state shape and symmetry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental tools for understanding the electronic structure and bonding characteristics of molecules like 4,4'-dinitrohydrazobenzene. These investigations would reveal insights into the molecule's stability, reactivity, and electron distribution, which are governed by the nitro (-NO₂) and hydrazo (-NH-NH-) functional groups.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. researchgate.netyoutube.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. researchgate.netresearchgate.net This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. researchgate.netmdpi.com

For this compound, DFT calculations would be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential. These calculations help identify electron-rich and electron-deficient regions, which are crucial for predicting reactivity.

Determine Thermodynamic Properties: Calculate enthalpies of formation, Gibbs free energies, and entropies. One study from 1951 reported the molar heat of combustion for this compound as 1496.4 kcal/mol. acs.org

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nanoten.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide highly accurate results but are computationally more demanding than DFT. mdpi.comresearchgate.net

If applied to this compound, high-accuracy ab initio methods would be used to:

Benchmark DFT Results: Validate the geometries and energies obtained from less computationally expensive DFT methods.

Investigate Excited States: Provide precise information about the molecule's electronic excited states, which is important for understanding its photochemical behavior.

Refine Energetic Predictions: Offer high-precision values for properties like bond dissociation energies, providing a more accurate picture of the molecule's stability.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is essential for elucidating the step-by-step pathways of chemical reactions and predicting their rates. For a molecule like this compound, this could involve studying its thermal decomposition or its reactions with other chemical species. nih.govnih.gov

Mapping Potential Energy Surfaces and Transition States

A Potential Energy Surface (PES) is a conceptual map that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orgyoutube.com It provides a landscape of all possible molecular geometries and their corresponding energies. mdpi.com By mapping the PES, chemists can identify stable molecules (at energy minima) and the transition states that connect them. wikipedia.org

For a reaction involving this compound, computational chemists would:

Locate Reactants, Products, and Intermediates: These correspond to valleys or local minima on the PES.

Identify Transition States: A transition state is a saddle point on the PES, representing the highest energy barrier along the lowest-energy reaction pathway. mdpi.com Locating the transition state is crucial for understanding the mechanism and calculating the activation energy of a reaction.

Theoretical Prediction of Reaction Rate Constants

Once the potential energy surface and the properties of the transition state are known, theoretical models can be used to predict reaction rate constants. Transition State Theory (TST) is a common approach used for this purpose. nih.gov

The prediction of rate constants for reactions of this compound would involve:

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state.

Computing Vibrational Frequencies: Used to calculate the zero-point vibrational energy and the partition functions necessary for TST calculations.

Applying Transition State Theory: Using the calculated energetic and vibrational data to estimate the rate constant at different temperatures. These theoretical rates can then be compared with experimental kinetic data, if available.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, theoretical calculations could predict:

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated spectrum with experimental data, each vibrational mode can be assigned to a specific motion of the atoms (e.g., N-H stretching, NO₂ bending).

NMR Spectra: Quantum chemical methods can predict the chemical shifts of NMR-active nuclei (¹H, ¹³C, ¹⁵N). mdpi.comnih.gov This is useful for assigning peaks in experimental NMR spectra and confirming the connectivity of atoms.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. researchgate.netnih.gov This helps in understanding the color and photophysical properties of the compound.

Computational NMR Chemical Shift Predictions

Hypothetical Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts

The following table is a hypothetical representation of what a computational NMR chemical shift prediction for this compound might look like. The values are illustrative and not based on actual published research.

| Atom | Predicted Chemical Shift (ppm) |

| H (ortho to -NO₂) | 8.0 - 8.3 |

| H (meta to -NO₂) | 7.2 - 7.5 |

| H (N-H) | 9.0 - 9.5 |

| C (ipso to -NO₂) | 145 - 150 |

| C (ortho to -NO₂) | 120 - 125 |

| C (meta to -NO₂) | 110 - 115 |

| C (ipso to -NH) | 140 - 145 |

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT calculations, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. This analysis involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. The resulting frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can be correlated with the peaks observed in experimental spectra. For this compound, such an analysis would provide insights into the vibrational characteristics of the nitro (-NO₂) and hydrazo (-NH-NH-) functional groups, as well as the phenyl rings. While specific theoretical vibrational frequency analyses for this compound are not widely published, the general approach would involve geometry optimization followed by a frequency calculation at a chosen level of theory.

Hypothetical Data Table for Predicted Vibrational Frequencies

This table presents hypothetical vibrational frequencies for key functional groups in this compound. These values are illustrative and not from a specific computational study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1500 - 1550 |

| Symmetric NO₂ Stretch | 1330 - 1370 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| N-N Stretch | 1200 - 1250 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of a molecule dictates its physical and chemical properties. For a molecule like this compound, which has several rotatable bonds (particularly the C-N and N-N bonds), conformational analysis is crucial to identify the most stable conformers. This can be achieved through systematic scans of the potential energy surface or through more advanced techniques like molecular dynamics (MD) simulations. MD simulations provide a dynamic picture of the molecule's behavior over time, exploring different conformational states and their relative populations. Such simulations would reveal the preferred orientations of the two phenyl rings relative to each other and the planarity of the hydrazo bridge. Currently, there is a lack of published conformational analysis or molecular dynamics simulation studies specifically focused on this compound.

Thermochemical Properties and Energetic Profiles from Computational Approaches

Computational chemistry provides a means to estimate various thermochemical properties of molecules, such as the heat of formation, enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the stability and reactivity of a compound. For an energetic material like this compound, computational methods can also be used to predict its energetic profile, including parameters relevant to its decomposition and performance. DFT calculations are commonly employed to determine these properties. The energetic profile would involve mapping the potential energy surface for key decomposition pathways. As with the other computational aspects, detailed, published thermochemical and energetic profile studies specifically for this compound are not currently available.

Hypothetical Data Table for Computed Thermochemical Properties

The following table provides hypothetical thermochemical data for this compound at standard conditions (298.15 K and 1 atm), illustrating the type of information that would be obtained from computational studies. These values are not based on published research.

| Property | Predicted Value |

| Heat of Formation (gas phase) | +X kJ/mol |

| Standard Enthalpy | +Y kJ/mol |

| Standard Entropy | +Z J/(mol·K) |

| Standard Gibbs Free Energy | +W kJ/mol |

Emerging Research Directions and Advanced Applications in Chemical Science

Supramolecular Chemistry and Host-Guest Interactions Involving Hydrazobenzene (B1673438) Scaffolds

The hydrazobenzene framework, with its hydrogen bond donor (N-H) and acceptor (nitro groups) sites, presents opportunities for the construction of ordered supramolecular assemblies.

Self-Assembly and Crystal Engineering: The presence of both hydrogen bond donors and acceptors allows for the formation of predictable intermolecular interactions. This could be utilized in crystal engineering to design materials with specific packing motifs and, consequently, desired physical properties. The study of the solid-state structure of 4,4'-Dinitrohydrazobenzene would be the first step in exploring this potential.

Host-Guest Chemistry: While not a classic host molecule, the aromatic rings of this compound could participate in π-π stacking interactions with electron-rich guest molecules. The nitro groups would enhance the electron-accepting nature of the aromatic rings, potentially leading to specific host-guest complexes. Research on the interactions of this compound with various aromatic guests could reveal its potential in separation or sensing applications.

Interactive Table: Potential Supramolecular Interactions of this compound

| Interaction Type | Functional Group Involved | Potential Application Area |

| Hydrogen Bonding | N-H (donor), -NO2 (acceptor) | Crystal Engineering, Gel Formation |

| π-π Stacking | Dinitrophenyl rings (acceptor) | Host-Guest Chemistry, Sensing |

| Dipole-Dipole | Polar -NO2 groups | Control of Molecular Packing |

Development of Catalytic Systems Utilizing this compound or its Derivatives

The reactivity of the hydrazine (B178648) and nitro functional groups in this compound suggests its potential use in or as a precursor for catalytic systems.

Precursor to Catalytically Active Species: The reduction of the nitro groups in this compound would yield the corresponding diamino derivative. This resulting molecule, with its multiple amine functionalities, could serve as a ligand for transition metal catalysts. Such catalysts could find applications in various organic transformations. The catalytic reduction of related dinitroaromatic compounds has been demonstrated using various metal nanoparticles.

Organocatalysis: While less common, the hydrazine moiety itself can participate in certain catalytic cycles. The specific electronic environment created by the dinitro substitution might impart unique reactivity that could be explored in the context of organocatalysis.

Future Methodological Innovations for the Study and Application of Hydrazobenzenes

Advancements in analytical and computational techniques will be crucial for unlocking the full potential of substituted hydrazobenzenes like this compound.

Advanced Spectroscopic and Chromatographic Techniques: The detection and characterization of nitroaromatic compounds, which can be environmental concerns, are continually improving. Techniques like solvating gas chromatography and the use of novel porous polymers for fluorescence sensing are being developed for rapid and sensitive analysis of this class of compounds nih.govspectroscopyonline.com. These methods could be adapted for the study of this compound and its derivatives.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential applications of molecules. For this compound, computational studies could predict its NLO properties, its ability to form stable supramolecular assemblies, and its potential as a ligand in catalysis, thereby guiding future experimental work.

High-Throughput Experimentation: As the interest in functional materials grows, high-throughput screening methods will be essential for the rapid evaluation of the properties of new compounds. Applying these techniques to a library of substituted hydrazobenzenes could accelerate the discovery of new materials with desired functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-Dinitrohydrazobenzene, and how can reaction conditions be optimized to minimize explosive risks?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution between hydrazine derivatives and nitro-substituted aryl halides. A typical procedure involves reacting 4-nitrochlorobenzene with hydrazine hydrate under controlled temperature (40–60°C) in ethanol to avoid exothermic side reactions . Stoichiometric excess of hydrazine (1.5:1 molar ratio) improves yield while reducing unreacted nitro precursors, which may pose stability risks. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) and validated by FTIR (N-H stretching at ~3300 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹) . Safety protocols include using blast shields, inert atmospheres, and wet handling to mitigate explosive hazards .

Q. How can spectroscopic techniques distinguish this compound from structural analogs like 2,4-Dinitrophenylhydrazine (DNPH)?

- Methodological Answer : Differentiation relies on spectral fingerprints:

- ¹H NMR : The symmetrical para-substitution in this compound produces a single aromatic proton signal (δ ~8.2 ppm), whereas DNPH exhibits multiple peaks due to asymmetric substitution .

- XRD : Crystallographic analysis reveals distinct lattice parameters; this compound forms monoclinic crystals (space group P2₁/c) with characteristic d-spacings at 4.2 Å and 3.8 Å .

- FTIR : The absence of a carbonyl stretch (~1700 cm⁻¹) in this compound distinguishes it from DNPH derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Maintain as a wet cake (20–30% water content) in amber glass vials under argon to prevent desiccation and decomposition .

- Handling : Use non-sparking tools, conduct reactions in fume hoods with blast shields, and avoid grinding or mechanical shock .

- Disposal : Neutralize with aqueous sodium bicarbonate (10% w/v) followed by incineration in a licensed hazardous waste facility .

Advanced Research Questions

Q. How do computational models predict the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) identify the nitro group's resonance stabilization as a key factor in thermal stability. Decomposition pathways involve homolytic cleavage of the N-N bond (activation energy ~120 kJ/mol) followed by exothermic nitro group rearrangement . Experimental validation uses Differential Scanning Calorimetry (DSC), where exothermic peaks above 180°C correlate with predicted decomposition .

Q. What strategies resolve contradictory data in solvent-dependent reactivity studies of this compound?

- Methodological Answer : Discrepancies in reaction rates (e.g., polar vs. non-polar solvents) are addressed via:

- Controlled Solvent Screening : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent effects on reaction intermediates via ¹H NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates in protonated and deuterated hydrazine to identify rate-determining steps .

- Statistical Design : Apply Box-Behnken experimental designs to model solvent polarity, temperature, and concentration interactions .

Q. How can this compound be functionalized for applications in coordination chemistry or polymer science?

- Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Cu²⁺) in DMF to form chelated complexes. Characterization via UV-Vis (λmax ~450 nm for d-d transitions) and cyclic voltammetry (redox peaks at -0.3 V vs. Ag/AgCl) .

- Polymer Science : Incorporate into polyimide backbones via condensation with dianhydrides (e.g., 4,4′-oxydiphthalic anhydride). Monitor polymerization via inherent viscosity measurements (η ~0.6 dL/g in DMAc at 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.